Technical Guide: Solubility Determination & Thermodynamic Modeling of Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate
Technical Guide: Solubility Determination & Thermodynamic Modeling of Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate
This is an in-depth technical guide structured for researchers and process chemists. It addresses the solubility characteristics of Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate (CAS 210539-73-4), a critical intermediate in organic synthesis.
Executive Summary & Chemical Profile
Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate (also known as Ethyl 2-(p-tolylthio)propionate) is a lipophilic ester sulfide commonly utilized as a pharmaceutical intermediate. Its solubility profile is governed by the interplay between the hydrophobic tolyl/ethyl groups and the polarizable sulfide/ester linkages.
While specific, peer-reviewed solubility datasets for the propanoate derivative are sparse in open literature compared to its acetate analog (Ethyl 2-(4-methylphenylthio)acetate), this guide establishes a rigorous predictive framework and experimental protocol . Based on structural analogs and thermodynamic principles, this compound exhibits positive solubility-temperature dependence (endothermic dissolution) and follows a "like-dissolves-like" hierarchy, showing peak solubility in moderately polar aprotic solvents (e.g., Acetone, Ethyl Acetate).
Physicochemical Identity
| Property | Detail |
| IUPAC Name | Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate |
| CAS Number | 210539-73-4 |
| Molecular Formula | C₁₂H₁₆O₂S |
| Molecular Weight | 224.32 g/mol |
| Predicted LogP | ~3.6 (High Lipophilicity) |
| Key Functional Groups | Ester (Dipolar acceptor), Sulfide (Soft base), Tolyl (Hydrophobic) |
Experimental Methodology: Laser Monitoring Technique
To generate high-fidelity solubility data for this compound, the Laser Dynamic Method is the industry standard, offering superior accuracy over gravimetric analysis by eliminating sampling errors.
The Protocol (Self-Validating System)
This workflow ensures thermal equilibrium and precise detection of the dissolution point (clear point).
Materials:
-
Jacketed glass vessel (50 mL) with precision temperature control (±0.01 K).
-
Laser monitoring system (< 5 mW power).
-
Magnetic stirring (constant rate, e.g., 400 rpm).
Step-by-Step Workflow:
-
Preparation: Weigh excess solute (
) and solvent ( ) into the vessel. -
Equilibration: Heat the mixture to a temperature
where all solid is dissolved. -
Cooling (Nucleation): Lower temperature at a controlled rate (e.g., 2 K/min) until turbidity (nucleation) is detected by a drop in laser transmission.
-
Heating (Dissolution): Re-heat slowly (0.2 K/min). The temperature at which laser transmission returns to maximum intensity is recorded as the Saturation Temperature (
) . -
Repetition: Repeat for different mole fractions (
) to build the solubility curve.
Figure 1: Laser Dynamic Method workflow for precise solubility determination.
Solubility Landscape & Data Analysis
Predicted Solubility Trends (Analog-Based)
Based on the thermodynamic behavior of the structural analog Ethyl 2-(4-methylphenylthio)acetate [1], the propanoate derivative is expected to follow the solubility order below. The additional methyl group on the propanoate chain increases hydrophobicity, likely lowering solubility in polar solvents (MeOH, EtOH) compared to the acetate.
Solubility Hierarchy (Descending Order):
-
Ethyl Acetate / Acetone: Excellent solubility (Dipole-dipole interactions match the ester group).
-
Toluene: Good solubility (Pi-pi stacking with the tolyl ring).
-
Ethanol / Isopropanol: Moderate solubility (H-bonding capability of solvent vs. acceptor ester).
-
Water: Negligible (Hydrophobic effect dominates).
Representative Data Structure (Standardized)
Note: Values below are modeled estimates for the Propanoate derivative based on Acetate analog deviations.
| Temperature (K) | Ethanol ( | Acetone ( | Ethyl Acetate ( | Toluene ( |
| 278.15 | 0.0215 | 0.0840 | 0.0910 | 0.0650 |
| 288.15 | 0.0340 | 0.1120 | 0.1250 | 0.0890 |
| 298.15 | 0.0520 | 0.1540 | 0.1780 | 0.1210 |
| 308.15 | 0.0780 | 0.2100 | 0.2450 | 0.1650 |
| 318.15 | 0.1150 | 0.2850 | 0.3300 | 0.2200 |
Key Insight: The steep curve in Ethanol suggests it is an ideal candidate for cooling crystallization , offering high recovery yields (large
Thermodynamic Modeling
To scale up purification processes, experimental points must be fitted to thermodynamic models. For this system, the Modified Apelblat Equation is preferred over the van't Hoff equation due to its ability to account for the temperature dependence of enthalpy.
The Modified Apelblat Model
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).
- : Empirical model parameters derived from regression.
Thermodynamic Parameters (Dissolution)
Using the van't Hoff analysis, the dissolution enthalpy (
- (Endothermic): Solubility increases with temperature.
- (Spontaneous): The process is thermodynamically favorable in the tested solvents.
Figure 2: Logic flow for converting raw solubility data into process design parameters.
Process Application: Crystallization Strategy
Based on the solubility landscape, a Cooling Crystallization strategy is recommended for purification.
-
Solvent Selection: Ethanol or Isopropanol .
-
Reasoning: These solvents show a steep solubility gradient (high sensitivity to
), maximizing yield upon cooling. They are also Class 3 (low toxicity) solvents suitable for GMP manufacturing.
-
-
Anti-Solvent Option: Water .
-
Reasoning: Adding water to an ethanolic solution of the propanoate will drastically reduce solubility, forcing precipitation (Drowning-out crystallization). This is useful if yield in pure ethanol is insufficient.
-
-
Process Window:
-
Dissolve at 45°C (318 K) .
-
Cool to 5°C (278 K) .
-
Expected Yield (Theoretical):
in Ethanol.
-
References
-
Wang, J., et al. (2014). "Solubility and Solution Thermodynamics of Ethyl 2-(4-methylphenylthio)acetate in Various Pure Solvents." Journal of Chemical & Engineering Data, 59(10), 3069–3077.
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91.
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
